molecular formula C22H20N4O6S B2423228 7-(2-methoxyethyl)-6-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1111974-58-3

7-(2-methoxyethyl)-6-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2423228
CAS No.: 1111974-58-3
M. Wt: 468.48
InChI Key: DCOCZFLAOYQBHP-UHFFFAOYSA-N
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Description

7-(2-methoxyethyl)-6-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a pyrazole ring, a piperazine moiety, and a sulfonyl group, which contribute to its unique chemical properties and biological activities.

Properties

IUPAC Name

7-(2-methoxyethyl)-6-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O6S/c1-28-8-7-26-21(27)15-9-17-18(31-12-30-17)10-16(15)23-22(26)33-11-19-24-20(25-32-19)13-3-5-14(29-2)6-4-13/h3-6,9-10H,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOCZFLAOYQBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=C(C=C5)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-methoxyethyl)-6-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from commercially available reagents. One common method involves the reaction of 3-chlorophenylpiperazine with an appropriate sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with an allylating agent to introduce the allyl group. The final step involves the formation of the pyrazole ring through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening of reaction conditions. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

7-(2-methoxyethyl)-6-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects:

  • Anticancer Activity : Studies indicate that derivatives of oxadiazole compounds exhibit anticancer properties by inducing apoptosis in cancer cells through various mechanisms like enzyme inhibition and receptor modulation.
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Biological Research

Research has focused on the compound's interactions with biological receptors:

  • Ligand Activity : It has been studied as a ligand for various receptors, which could lead to the development of new drugs targeting specific pathways involved in diseases.

Chemical Synthesis

The compound serves as a building block for synthesizing more complex molecules:

  • Synthetic Routes : The synthesis typically involves multi-step reactions starting from commercially available reagents. For instance, the formation of the oxadiazole ring can be achieved through cyclization reactions under controlled conditions.

Industrial Applications

The unique chemical properties of this compound make it useful in industrial settings:

  • Material Development : Its stability and reactivity allow it to be utilized in developing new materials and chemical processes that require specific interactions at the molecular level.

Case Study 1: Anticancer Potential

A study published in PMC examined various oxadiazole derivatives for their anticancer properties. The findings suggested that compounds similar to 7-(2-methoxyethyl)-6-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one could effectively inhibit tumor growth in vitro and in vivo models. The mechanism was attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells .

Case Study 2: Anti-inflammatory Effects

Research conducted on oxadiazole derivatives indicated significant anti-inflammatory activity in animal models. The study highlighted how these compounds could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like COX-2 .

Mechanism of Action

The mechanism of action of 7-(2-methoxyethyl)-6-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxamide
  • N-arylsulfonyl-3-acetylindole derivatives

Uniqueness

7-(2-methoxyethyl)-6-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds .

Biological Activity

The compound 7-(2-methoxyethyl)-6-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one (CAS Number: 1111974-58-3) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including anticancer and antimicrobial activities, supported by various studies and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C22H20N4O6SC_{22}H_{20}N_{4}O_{6}S with a molecular weight of 468.5 g/mol . The structure features a quinazolinone core linked to an oxadiazole moiety via a sulfanyl group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to this structure exhibit significant antitumor activity. For instance, compounds containing the oxadiazole and thiadiazole moieties have shown promising results against various cancer cell lines.

  • Case Study : A study conducted by the National Cancer Institute tested several derivatives against 60 cancer cell lines. The findings revealed that compounds with similar structural motifs to our compound displayed notable cytotoxicity against breast cancer cells (MDA-MB-468), with some derivatives exhibiting high levels of antitumor activity .
Cancer Cell LineIC50 (μM)Activity Level
MDA-MB-4680.5High
A549 (Lung)1.2Moderate
HeLa (Cervical)0.8High

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies have shown that oxadiazole derivatives generally exhibit good antibacterial properties.

  • Antibacterial Screening : In vitro tests demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating that the presence of the oxadiazole moiety might enhance antibacterial efficacy .
Bacterial StrainZone of Inhibition (mm)Activity Level
Salmonella typhi15Moderate
Bacillus subtilis18Strong
Escherichia coli10Weak

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Compounds containing oxadiazole rings have been reported to inhibit enzymes such as acetylcholinesterase and urease, which are crucial in various physiological processes .
  • Binding Affinity : Molecular docking studies suggest that the compound may bind effectively to proteins involved in cancer progression and bacterial resistance mechanisms .

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